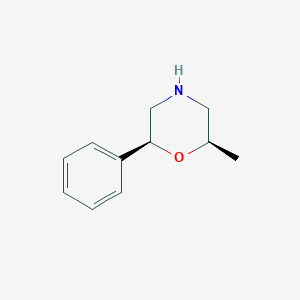
3,5,7-trifluoroadamantan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5,7-Trifluoroadamantan-1-amine hydrochloride (3,5,7-TFAA-HCl) is a highly fluorinated adamantane derivative and is an important member of the adamantane family of compounds. It is a synthetic compound that has potential applications in the fields of medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
3,5,7-TFAA-HCl has potential applications in the fields of medicinal chemistry, materials science, and organic synthesis. It is a useful building block for the synthesis of other organic molecules, such as peptides and small molecules. It is also used as a ligand in coordination chemistry, as a catalyst in organic reactions, and as a surfactant in the preparation of nanomaterials. In medicinal chemistry, 3,5,7-TFAA-HCl is used as a model compound to study the structure and function of proteins and enzymes.
Mécanisme D'action
The mechanism of action of 3,5,7-TFAA-HCl is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, and this inhibition is thought to be due to the presence of the trifluoromethyl group on the adamantane ring. This group is believed to interact with the active site of the enzyme, thus preventing its activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5,7-TFAA-HCl are not yet fully understood. However, it has been shown to have antifungal and antibacterial activity, as well as antiviral activity. It has also been shown to have anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,5,7-TFAA-HCl in lab experiments include its high yield, mild reaction conditions, and its ability to be used as a building block for the synthesis of other organic molecules. The main limitation of using 3,5,7-TFAA-HCl in lab experiments is its high cost.
Orientations Futures
The potential future directions of research on 3,5,7-TFAA-HCl include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, materials science, and organic synthesis. Additionally, research into the synthesis of other fluorinated adamantane derivatives could lead to new compounds with potentially useful properties. Finally, further research into the use of 3,5,7-TFAA-HCl as a ligand in coordination chemistry and as a catalyst in organic reactions could lead to new applications for this compound.
Méthodes De Synthèse
3,5,7-TFAA-HCl is synthesized by the reaction of 3,5,7-trifluoroadamantan-1-amine (3,5,7-TFAA) with hydrochloric acid (HCl) in aqueous solution. The reaction is carried out in a two-phase system of an aqueous phase and an organic phase, and the reaction is catalyzed by a base such as sodium hydroxide. The reaction is carried out under mild conditions and yields 3,5,7-TFAA-HCl in high yields.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5,7-trifluoroadamantan-1-amine hydrochloride involves the reaction of 1-adamantanamine with trifluoroacetic anhydride followed by treatment with hydrochloric acid.", "Starting Materials": [ "1-adamantanamine", "trifluoroacetic anhydride", "hydrochloric acid" ], "Reaction": [ "1. 1-adamantanamine is dissolved in anhydrous dichloromethane.", "2. Trifluoroacetic anhydride is added dropwise to the solution while stirring at room temperature.", "3. The reaction mixture is stirred for several hours at room temperature.", "4. The solvent is removed under reduced pressure to yield a yellow oil.", "5. The yellow oil is dissolved in anhydrous ether and treated with hydrochloric acid gas.", "6. The resulting solid is filtered and washed with ether to yield 3,5,7-trifluoroadamantan-1-amine hydrochloride as a white solid." ] } | |
Numéro CAS |
2763755-83-3 |
Nom du produit |
3,5,7-trifluoroadamantan-1-amine hydrochloride |
Formule moléculaire |
C10H15ClF3N |
Poids moléculaire |
241.7 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



